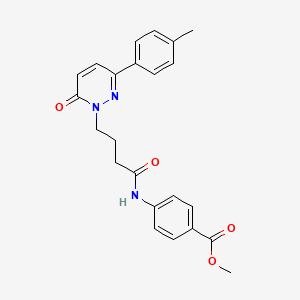

methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate

Descripción

Methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate is a synthetic organic compound featuring a pyridazinone core substituted with a p-tolyl group (para-methylphenyl) at position 3 and a butanamido-benzoate ester moiety at position 1.

Propiedades

IUPAC Name |

methyl 4-[4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-16-5-7-17(8-6-16)20-13-14-22(28)26(25-20)15-3-4-21(27)24-19-11-9-18(10-12-19)23(29)30-2/h5-14H,3-4,15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIGQUVIADMCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate, identified by its CAS number 946267-45-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 405.4 g/mol. The structure consists of a benzoate moiety linked to a pyridazin derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O4 |

| Molecular Weight | 405.4 g/mol |

| CAS Number | 946267-45-4 |

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antiviral activities. For instance, derivatives containing pyridazin and benzoate structures have been evaluated for their efficacy against various pathogens. The presence of the pyridazin ring is particularly noted for enhancing biological activity, potentially through mechanisms involving enzyme inhibition or receptor binding .

Anticancer Activity

In vitro studies have shown that related compounds exhibit significant anticancer properties. For example, the anticancer activities of various pyridazine derivatives have been assessed against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). These studies typically employ assays like MTT to measure cell viability and proliferation inhibition .

A notable finding is that structural modifications at specific positions on the pyridazine ring can enhance potency, suggesting that this compound might also be optimized for improved anticancer activity through similar approaches .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting pathogen growth or cancer cell proliferation.

- Receptor Interaction : It could bind to cellular receptors, triggering pathways that lead to apoptosis in cancer cells or immune response enhancement against infections.

- Cell Cycle Arrest : Some studies suggest that pyridazine derivatives can induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptosis in cancer cells .

Study on Anticancer Activity

A study focused on a series of pyridazine derivatives demonstrated that modifications at the C-4 position significantly influenced anticancer efficacy. The most potent compounds were identified as those with specific substituents that enhance lipophilicity and receptor affinity .

Antimicrobial Evaluation

Another investigation evaluated the antimicrobial properties of related pyridazine compounds against Gram-positive bacteria. Results indicated selective activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low micromolar concentrations .

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that compounds containing pyridazine derivatives exhibit significant anticancer activity. Methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate has been studied for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Studies : In vitro studies have shown that similar pyridazine derivatives demonstrate potent anticancer effects against breast, colon, and lung cancer cell lines, suggesting that this compound could exhibit comparable efficacy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Pyridazine derivatives are known to inhibit bacterial growth and may be effective against both Gram-positive and Gram-negative bacteria.

- Research Findings : Studies have reported that related compounds demonstrate significant antibacterial activity, indicating that this compound could also possess similar properties .

- Potential Applications : If proven effective, this compound could be developed into a therapeutic agent for treating bacterial infections.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity.

Synthesis Pathway

- Starting Materials : The synthesis often begins with readily available pyridazine precursors.

- Reagents and Conditions : Various reagents are employed to introduce functional groups necessary for the final product. Conditions such as temperature and reaction time are critical in achieving optimal results.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound’s pyridazinone ring and aliphatic chain are susceptible to oxidation under specific conditions:

-

Pyridazinone ring : The 6-oxo group remains stable under mild oxidizing conditions but may participate in tautomerization or ring-opening reactions with strong oxidizers like potassium permanganate (KMnO₄) in acidic media.

-

Butanamide linker : The methylene (-CH₂-) groups adjacent to the carbonyl can undergo oxidation to form ketones or carboxylic acids. For example:

This reactivity aligns with protocols for oxidizing aliphatic chains in pyridazinone derivatives .

Reduction Reactions

Key reducible groups include the amide and ester functionalities:

-

Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the butanamide group to a corresponding amine:

This reaction is critical for generating bioactive amine derivatives .

-

Ester reduction : The methyl benzoate group can be reduced to a benzyl alcohol using sodium borohydride (NaBH₄) in methanol .

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Substitution Reactions

The pyridazinone ring’s electron-deficient nature facilitates nucleophilic substitution:

-

Chlorination : Reaction with phosphorus oxychloride (POCl₃) replaces the 6-oxo group with chlorine:

This modification enhances electrophilicity for further functionalization.

-

Amination : Nucleophilic attack by amines (e.g., NH₃) at the C-3 position of the pyridazinone ring yields amino-substituted analogs .

Catalytic Modifications

The p-tolyl group’s methyl substituent can undergo CYP450-mediated oxidation (e.g., CYP4F11) to form a hydroxylated derivative, a pathway observed in prodrug activation .

Key Research Findings

-

Synthetic Optimization : Alkylation of intermediate pyridazinones using TsCl/Et₃N in DCM achieves >80% yield for butanamide-linked derivatives .

-

Biological Relevance : Demethylation of methoxy groups (as in related oxalic acid diamides) enhances inhibitory activity against enzymatic targets like stearoyl-CoA desaturase (SCD) .

This compound’s reactivity profile underscores its versatility as a scaffold for pharmaceutical development, particularly in anticonvulsant and metabolic disorder therapies. Further studies should explore its enantioselective synthesis and in vivo metabolic pathways.

Comparación Con Compuestos Similares

Key Structural Attributes :

- Pyridazinone core: A redox-active heterocycle with hydrogen-bonding capability.

- p-Tolyl group : Introduces hydrophobicity and may stabilize π-π interactions.

- Butanamido linker : Provides conformational flexibility for optimal target engagement.

- Methyl benzoate ester : Balances solubility and metabolic stability.

To contextualize its properties, the compound is compared to structurally analogous molecules from diverse pharmacological and chemical classes.

Table 1: Structural and Functional Comparison

*Estimated based on analogous compounds in and systematic substitution.

Key Findings:

Core Heterocycle Influence: The pyridazinone ring in the target compound distinguishes it from pyridazine (I-6230, I-6232) and pyrimidine (herbicide in ) derivatives. Replacement of the pyridazinone with a methylisoxazole (e.g., I-6273, I-6373 in ) reduces planarity and alters electronic properties, which may diminish kinase affinity but improve solubility .

Substituent Effects :

- The p-tolyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the 4-methoxyphenyl analog (logP ~2.5 in ), likely enhancing blood-brain barrier penetration .

- Ester vs. Carboxylic Acid : The methyl benzoate ester in the target compound offers better cell permeability than the carboxylic acid derivative (), but may require enzymatic hydrolysis for activation .

Biological Activity Trends: Ethyl benzoate derivatives (I-6230, I-6232) show moderate anticancer activity in vitro, with methyl substitution (I-6232) improving metabolic stability by reducing cytochrome P450 oxidation .

Synthetic Accessibility: The target compound’s synthesis likely parallels routes described in , involving condensation of 3-(p-tolyl)pyridazinone with methyl 4-aminobenzoate via a butanedioic acid linker. This contrasts with the thiourea or phenethylamino linkers in , which require more complex coupling strategies .

Q & A

Q. How does the pyridazinone ring’s electronic environment influence reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.